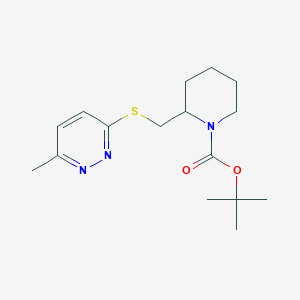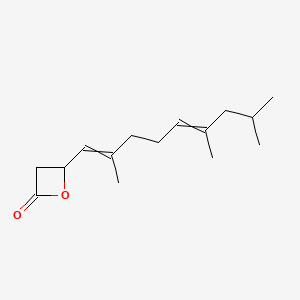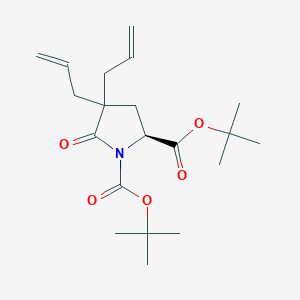
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group, a methyl group, and a hydroxyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with an appropriate reagent to introduce the propen-1-ol moiety. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl2 (Tin(II) chloride) in acidic medium.
Substitution: Electrophilic reagents like Br2 (Bromine) or HNO3 (Nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-one.
Reduction: Formation of (E)-3-(4-methyl-2-aminophenyl)prop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- (E)-3-(4-nitrophenyl)prop-2-en-1-ol
- (E)-3-(4-methylphenyl)prop-2-en-1-ol
- (E)-3-(4-methyl-2-aminophenyl)prop-2-en-1-ol
Uniqueness
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI 键 |
DJCDLMHKVMCDTH-NSCUHMNNSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C=C/CO)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


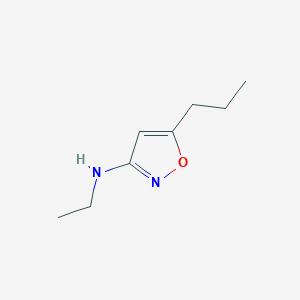

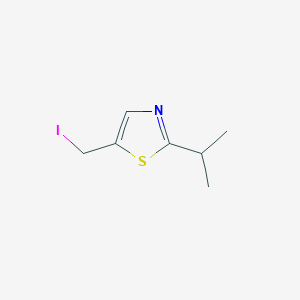
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
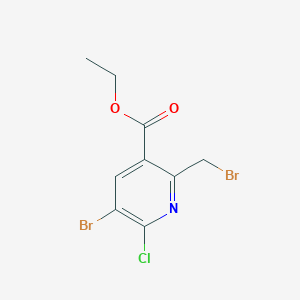
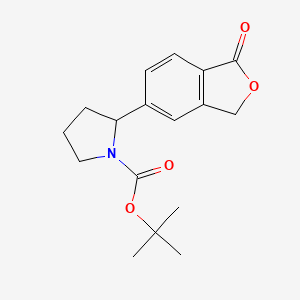
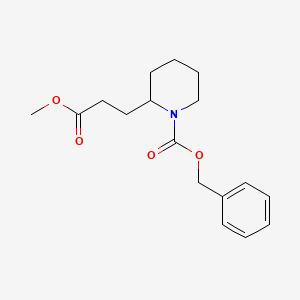
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
